molecular formula C9H18ClFN2O2 B3113256 Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl CAS No. 1946010-87-2

Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl

Cat. No.: B3113256
CAS No.: 1946010-87-2
M. Wt: 240.70
InChI Key: JDWUIZFTJYUONQ-UOERWJHTSA-N
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Description

Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl is a chemical compound that features a tert-butyl group, a fluoropyrrolidine moiety, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl typically involves the following steps:

    Formation of the Fluoropyrrolidine Moiety: The fluoropyrrolidine moiety can be synthesized through the fluorination of a pyrrolidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Carbamate Formation: The fluoropyrrolidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety can form hydrogen bonds and electrostatic interactions with active sites, while the carbamate group can act as a reversible inhibitor by forming a covalent bond with the target enzyme. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl n-{[(2r,4s)-4-chloropyrrolidin-2-yl]methylcarbamate hcl}
  • Tert-butyl n-{[(2r,4s)-4-bromopyrrolidin-2-yl]methylcarbamate hcl}
  • Tert-butyl n-{[(2r,4s)-4-iodopyrrolidin-2-yl]methylcarbamate hcl}

Uniqueness

Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to stronger hydrogen bonding and increased metabolic stability, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

tert-butyl N-[(2R,4S)-4-fluoropyrrolidin-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUIZFTJYUONQ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Reactant of Route 2
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Reactant of Route 3
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Reactant of Route 4
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Reactant of Route 5
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl
Reactant of Route 6
Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl

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